

# An In-Depth Technical Guide to N-Desethyl Bimatoprost: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *N-Desethyl Bimatoprost*

Cat. No.: *B107639*

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## Introduction

**N-Desethyl Bimatoprost** is a key metabolite of Bimatoprost, a widely used prostaglandin analog in the treatment of glaucoma and eyelash hypotrichosis.[1][2][3] Understanding the chemical structure and properties of this metabolite is crucial for a comprehensive grasp of Bimatoprost's pharmacology, metabolism, and potential physiological effects. This technical guide provides a detailed overview of **N-Desethyl Bimatoprost**, including its chemical identifiers, physicochemical properties, and its place within the metabolic pathway of its parent compound.

## Chemical Structure and Identifiers

**N-Desethyl Bimatoprost** is formed from Bimatoprost through an N-deethylation reaction.[2][3][4] This metabolic process removes the ethyl group from the amide moiety of the Bimatoprost molecule. The chemical structure of **N-Desethyl Bimatoprost** is characterized by a prostaglandin F2 $\alpha$  backbone.

Two IUPAC names have been identified for **N-Desethyl Bimatoprost**:

- (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide[5]

- 9 $\alpha$ ,11 $\alpha$ ,15S-Trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide[6]

While both names describe the same molecule, the former provides a more detailed stereochemical description according to modern nomenclature standards. For clarity and precision in scientific communication, the more descriptive name is preferred.

A comprehensive list of chemical identifiers for **N-Desethyl Bimatoprost** is provided in the table below.

Identifier	Value	Source(s)
CAS Number	155205-89-3	[5][6]
Molecular Formula	C23H33NO4	[7]
Molecular Weight	387.51 g/mol	[7]
Synonyms	Bimatoprost amide, N- Norbimatoprost, 17-Phenyl Trinor Prostaglandin F2 $\alpha$ Amide	[5][7]

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **N-Desethyl Bimatoprost** are not extensively available in the public domain. The information that has been gathered is summarized below. For comparative purposes, the properties of the parent drug, Bimatoprost, are also included. The removal of the ethyl group in **N-Desethyl Bimatoprost** is expected to slightly alter these properties, likely leading to increased polarity and potentially affecting its solubility and chromatographic behavior.

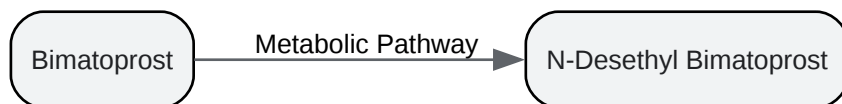
Property	N-Desethyl Bimatoprost	Bimatoprost	Source(s)
Melting Point	Data not available	63-68 °C	N/A
Boiling Point	Data not available	629.8 °C	N/A
Water Solubility	Data not available	Slightly soluble	[8]
pKa	Data not available	~14.3-16.46	N/A

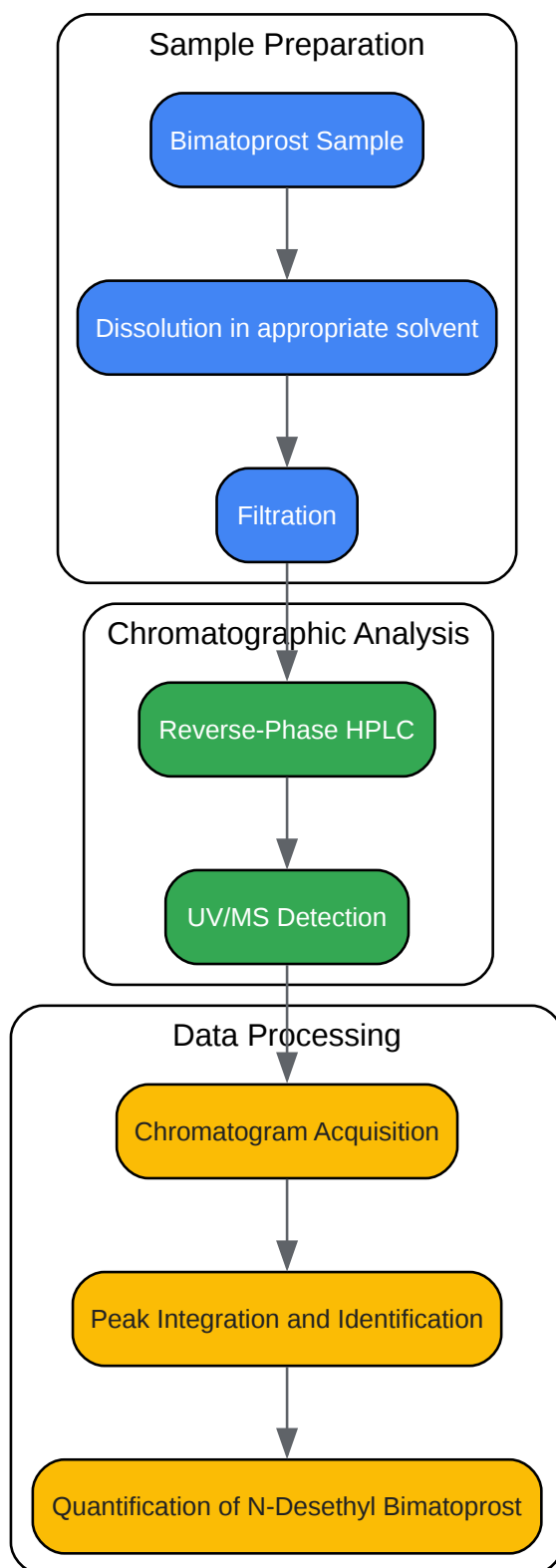
## Metabolism and Pharmacokinetics

**N-Desethyl Bimatoprost** is a product of the in vivo metabolism of Bimatoprost.[2][3][4] The metabolic transformation involves oxidation, N-deethylation, and glucuronidation of the parent compound.[2][3][4] The N-deethylation step directly yields **N-Desethyl Bimatoprost**.

The following diagram illustrates the metabolic conversion of Bimatoprost to **N-Desethyl Bimatoprost**.

N-deethylation





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